Se-methylselenocysteine (SeMSC) is a naturally occurring organoselenium compound classified as a selenoamino acid. [, , , ] It is a chiral molecule existing in both L- and D-enantiomeric forms. [] SeMSC is found in plants of the Allium and Brassica families, such as garlic, onions, broccoli, and radishes, as well as in yeast. [, , , ] It is considered a significant component of the selenium content in these plants, contributing up to 80% of the total selenium. [, , , ] SeMSC is of particular interest to researchers due to its potential health benefits, particularly its anticancer properties. [, , , , ]
Se-methylselenocysteine is an organoselenium compound recognized for its potential health benefits and applications in cancer research. It is a naturally occurring amino acid derivative of selenocysteine, where a methyl group is attached to the selenium atom. This compound has garnered attention due to its unique biochemical properties and its role in selenium metabolism.
Se-methylselenocysteine belongs to the class of organoselenium compounds. It is classified as a selenoamino acid, which refers to amino acids containing selenium in place of sulfur. Its structure and functional properties differentiate it from other amino acids, particularly in its reactivity and biological activity.
The synthesis of Se-methylselenocysteine can be achieved through various chemical methods:
The synthesis processes often require careful control of conditions such as temperature and pH to ensure high yields and purity of the final product. For example, the use of liquid ammonia at -70 °C is critical for maintaining the stability of reactive intermediates during synthesis .
The molecular weight of Se-methylselenocysteine is approximately 181.16 g/mol. The compound exhibits specific spectral properties that can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation.
Se-methylselenocysteine participates in various biochemical reactions, particularly those involving methylation and redox processes.
The reactivity of Se-methylselenocysteine is influenced by its selenium atom, which imparts unique nucleophilic characteristics that enhance its interactions with biological macromolecules.
The mechanism by which Se-methylselenocysteine exerts its biological effects involves several pathways:
Research indicates that the cytotoxic effects are dose-dependent, with higher concentrations leading to increased apoptosis rates in cancer cells compared to normal cells.
Relevant analyses include spectrophotometric assessments that reveal absorption characteristics at specific wavelengths corresponding to its electronic transitions.
Se-methylselenocysteine has been explored for various applications:
Se-methylselenocysteine (MSC) exerts potent chemopreventive effects primarily through caspase-dependent apoptosis. In human promyelocytic leukemia (HL-60) cells, MSC treatment (50 µM, 24h) induces apoptosis in 48% of cells, characterized by DNA fragmentation, chromatin condensation, and sub-G1 cell cycle arrest. This process involves rapid cytochrome c release from mitochondria, followed by sequential activation of caspase-9 and caspase-3. The executioner caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptotic progression. Crucially, the pan-caspase inhibitor z-VAD-fmk completely abrogates MSC-induced cytotoxicity and DNA fragmentation, confirming caspase dependency [6] [8].
MSC demonstrates superior apoptotic efficiency compared to inorganic selenium compounds like selenite. While both compounds induce cell death, only MSC triggers characteristic apoptotic morphology and caspase-3 activation. Selenite predominantly causes necrotic death via non-specific oxidative damage, evidenced by the absence of PARP cleavage and caspase-3 activation [6]. In ovarian cancer (SKOV-3) cells, MSC-induced apoptosis involves calpain-mediated Bax cleavage, enhancing mitochondrial outer membrane permeabilization and amplifying caspase activation [8].
Table 1: Comparative Apoptotic Mechanisms of MSC vs. Selenite in HL-60 Cells
Apoptotic Feature | MSC (50 µM) | Sodium Selenite (10 µM) |
---|---|---|
% Apoptotic Cells (24h) | 48% | 15% |
Caspase-3 Activation | Robust increase | Minimal/no change |
PARP Cleavage | Present | Absent |
DNA Fragmentation Pattern | Laddering | Smear |
Primary Cell Death Mechanism | Apoptosis | Necrosis |
MSC directly targets mitochondrial apoptosis regulators, particularly the Bcl-2 protein family. In renal cell carcinoma (Caki cells), MSC treatment (20 µM, 6h) downregulates Bcl-2 expression at the transcriptional level by >60%, shifting the Bax/Bcl-2 ratio toward pro-apoptotic signaling. This reduction sensitizes cells to TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis. Forced Bcl-2 overexpression significantly attenuates MSC/TRAIL-induced apoptosis, confirming Bcl-2 suppression as a critical mechanism [3] [7].
Mitochondrial permeabilization is amplified by MSC through Bax activation and Bak oligomerization. In synchronized mouse mammary tumor (TM6) cells, MSC (100 µM) induces conformational changes in Bax within 9 hours, facilitating cytochrome c release. This precedes caspase-9 activation, positioning mitochondrial disruption upstream of caspase cascades. The Bcl-2 inhibitor HA14-1 mimics MSC's sensitization effects, further validating Bcl-2 as a key therapeutic target [7] [10].
MSC exhibits a dual role in redox biology: it functions as an antioxidant at physiological levels but induces selective pro-oxidant effects in cancer cells at supraphysiological concentrations. In HL-60 cells, MSC (10–100 µM) generates dose- and time-dependent ROS, measured by dichlorofluorescein fluorescence. ROS production peaks within 1–3 hours post-treatment and precedes caspase activation. Antioxidants (N-acetylcysteine, glutathione) or iron chelators (deferoxamine) block MSC-induced ROS, DNA fragmentation, and apoptosis by >80%, confirming ROS as essential mediators [2] [8].
The redox-active metabolite methylselenol (CH₃SeH), generated from MSC via β-lyase enzymes (e.g., KYAT1, CTH), drives ROS generation through redox cycling with cellular thiols and oxygen. This process depletes glutathione pools and creates oxidative stress specifically in malignant cells. Resultant ROS activate JNK/p38 MAPK pathways, which promote mitochondrial permeability transition and caspase activation. Notably, MSC's ROS-dependent apoptosis occurs without significant DNA strand breaks, distinguishing it from selenite's genotoxicity [5] [8] [9].
MSC suppresses tumor angiogenesis and metastasis by targeting hypoxia-inducible factors (HIFs) and vascular endothelial growth factor (VEGF). In xenograft models, oral MSC (0.2 mg/day) reduces intratumoral microvessel density by 45–60% and decreases VEGF expression by >50% in mammary carcinomas. This correlates with HIF-1α protein inhibition under hypoxic conditions, achieved through enhanced proteasomal degradation rather than transcriptional downregulation [3] [9].
MSC modulates oncogenic signaling kinases pivotal for invasion. In TM6 mammary tumor cells, MSC (50–100 µM) inhibits phosphatidylinositol 3-kinase (PI3-K) activity within 6 hours, reducing Akt phosphorylation at Ser473 by 70%. Concomitantly, it downregulates Raf-MEK-ERK and p38 MAPK pathways, disrupting survival signals that promote metastasis. MSC also epigenetically regulates metastasis-associated miRNAs: it upregulates tumor-suppressive miR-200c (targeting ZEB1) and downregulates oncogenic miR-21 (targeting PTEN), collectively inhibiting epithelial-mesenchymal transition [9] [10].
Table 2: MSC-Mediated miRNA Regulation in Clear Cell Renal Cell Carcinoma
miRNA | Expression Change | Target Genes | Biological Effect |
---|---|---|---|
miR-200c | Upregulated (4.5-fold) | ZEB1, ZEB2 | Suppresses EMT, inhibits invasion |
miR-34a | Upregulated (3.2-fold) | MET, CDK6 | Cell cycle arrest, apoptosis |
miR-21 | Downregulated (70%) | PTEN, PDCD4 | Enhances PTEN-mediated growth suppression |
miR-210 | Downregulated (60%) | HIF-1α, E2F3 | Reduces hypoxia adaptation |
Table 3: Kinase Pathways Targeted by MSC in Mammary Tumor Models
Pathway | Component Affected | Effect of MSC | Functional Consequence |
---|---|---|---|
PI3-K/Akt | PI3-K lipid kinase activity | 60–70% inhibition | Disrupts survival signaling |
p-Akt (Ser473) | Dephosphorylation within 3h | Loss of anti-apoptotic signals | |
MAPK | p-ERK1/2 | 50% reduction at 12h | Decreased proliferation |
p-p38 MAPK | Dephosphorylation within 6h | Cell cycle arrest | |
PKC | PKCα membrane translocation | Blocked | Inhibition of cdk2 activation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7